molecular formula C16H14F3NO B5564866 N-(2-phenylethyl)-4-(trifluoromethyl)benzamide

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide

Cat. No. B5564866
M. Wt: 293.28 g/mol
InChI Key: TXBFVRBCRVRZFF-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a solution of phenylethylamine (14.0 g, 14.6 mL, 0.11 mol) and DIEA (20.1 mL, 0.11 mol in DCM (500 mL) at 0° C. was added 4-(trifluoromethyl)benzoyl chloride (17.2 mL, 0.11 mol) dropwise. After the addition was completed, the reaction mixture was stirred at 0° C. and warmed up itself to RT for 16 h. An off-white solid precipitated was observed. The off-white solid was collected by filtration. The solid was then washed with DCM (2×50 mL), and dried under vacuum to give the title compound as a white solid. MS (ESI, positive ion) m/z: 294 (M+H).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN(C(C)C)C(C)C.[F:19][C:20]([F:31])([F:30])[C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1>C(Cl)Cl>[CH2:8]([NH:9][C:25](=[O:26])[C:24]1[CH:28]=[CH:29][C:21]([C:20]([F:19])([F:30])[F:31])=[CH:22][CH:23]=1)[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
14.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
17.2 mL
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed up itself to RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
An off-white solid precipitated
FILTRATION
Type
FILTRATION
Details
The off-white solid was collected by filtration
WASH
Type
WASH
Details
The solid was then washed with DCM (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.